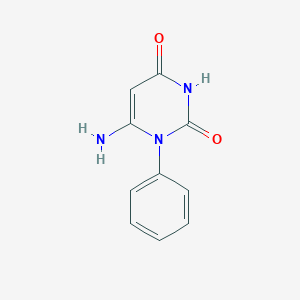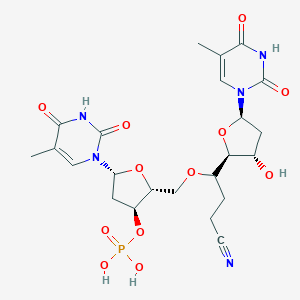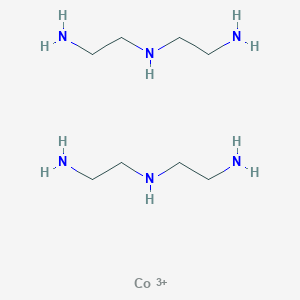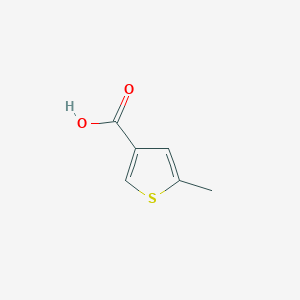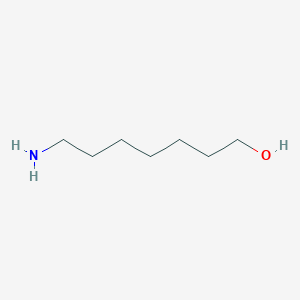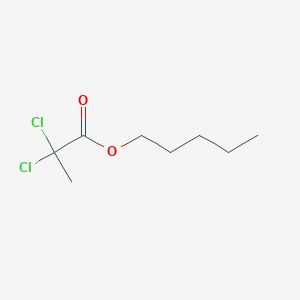
Einecs 241-116-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 241-116-3, also known as 2,4-Dichlorophenol, is a chemical compound that is widely used in various industries. It is a colorless to white crystalline solid that is soluble in water, alcohol, and ether. The compound is known for its strong antibacterial and antifungal properties, making it a popular choice in the field of scientific research.
Mecanismo De Acción
The mechanism of action of Einecs 241-116-3 involves the disruption of bacterial and fungal cell membranes, leading to cell death. The compound achieves this by interfering with the synthesis of essential cell components such as proteins and nucleic acids.
Biochemical and Physiological Effects:
Einecs 241-116-3 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can cause oxidative stress and damage to cellular DNA. It has also been shown to have a negative impact on liver and kidney function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Einecs 241-116-3 has several advantages for use in laboratory experiments. Its strong antibacterial and antifungal properties make it an effective disinfectant for laboratory equipment and surfaces. However, the compound's potential toxicity and negative impact on liver and kidney function limit its use in certain experiments.
Direcciones Futuras
Future research on Einecs 241-116-3 should focus on its potential use in the treatment of bacterial and fungal infections. Studies should also investigate the compound's potential as a pesticide and herbicide, as well as its impact on the environment. Further research is needed to better understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Einecs 241-116-3 can be achieved through various methods, including the chlorination of phenol or the reduction of 2,4-dichloronitrobenzene. The former method involves the reaction of phenol with chlorine gas in the presence of a catalyst such as aluminum chloride. The latter method involves the reduction of 2,4-dichloronitrobenzene using a reducing agent such as iron and hydrochloric acid.
Aplicaciones Científicas De Investigación
Einecs 241-116-3 has a wide range of applications in scientific research. It is commonly used as a disinfectant in laboratories and hospitals due to its strong antibacterial and antifungal properties. It is also used in the production of pesticides and herbicides, as well as in the manufacturing of dyes and pigments.
Propiedades
Número CAS |
17055-07-1 |
|---|---|
Nombre del producto |
Einecs 241-116-3 |
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
Clave InChI |
URIZGFKLZDNSIH-CLTKARDFSA-N |
SMILES isomérico |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Otros números CAS |
17055-07-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



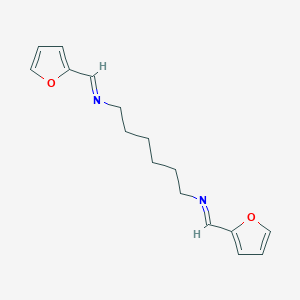
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
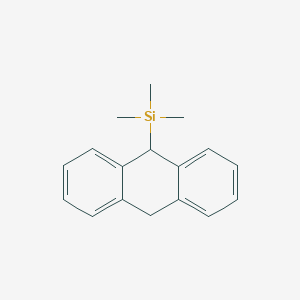


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
